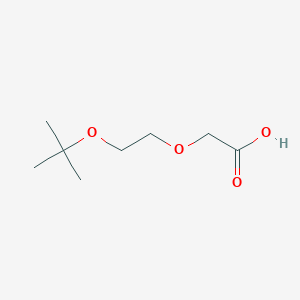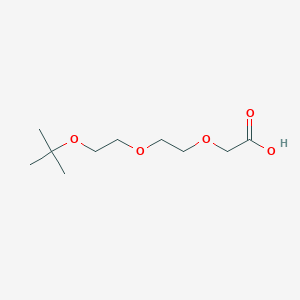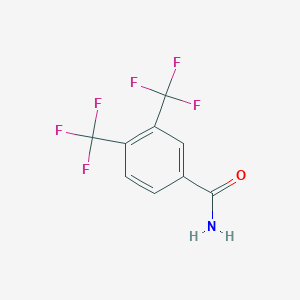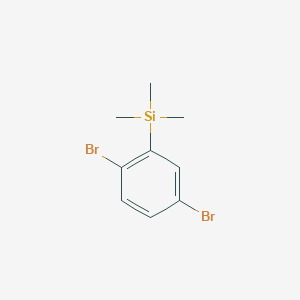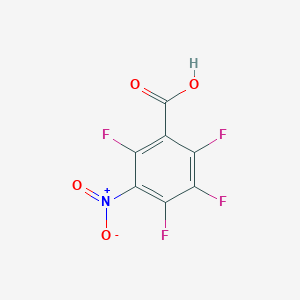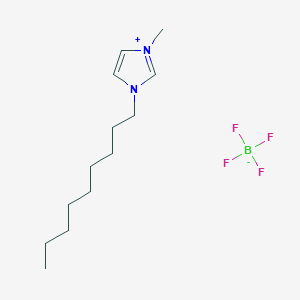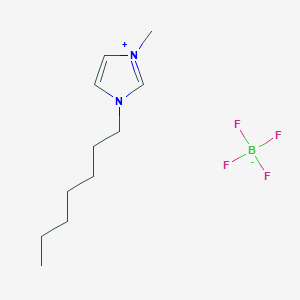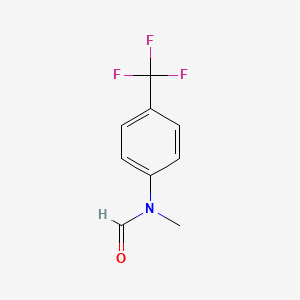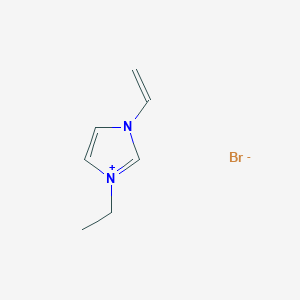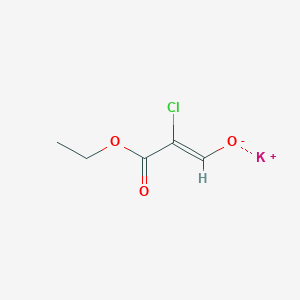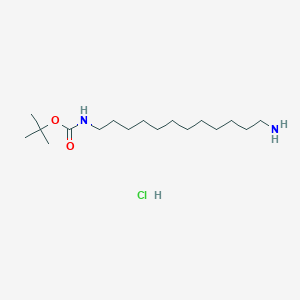
Boc-DADod*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is primarily utilized for its protective properties in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl (Boc) group in Boc-DADod*HCl is one of the more widely used amine protecting groups . The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. The Boc group is known to play a significant role in organic synthesis . It is used to protect amines during the synthesis of complex molecules, including peptides and proteins .
Molecular Mechanism
The molecular mechanism of this compound involves the protection and deprotection of amines. The Boc group can be removed with mild acid . Protonation into the oxocarbenium triggers fragmentation into a stabilized tertiary cation (inductive effect). It later deprotonates to form gaseous isobutene .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the conditions of the deprotection process . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. The Boc group is known to play a significant role in the synthesis of complex molecules, including peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-DADod*HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc-protected compound is then treated with hydrochloric acid (HCl) to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The use of solvent-free conditions and sustainable methods, such as the ex situ generation of hydrogen chloride gas, has been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Boc-DADod*HCl undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with HCl, to yield the free amine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used for deprotection of the Boc group.
Di-tert-butyl Dicarbonate: Used for the initial protection of the amino group.
Major Products Formed
Free Amine: Formed after the deprotection of the Boc group.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Boc-DADod*HCl has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the protection of amino groups in biomolecules during various biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Boc-DADod*HCl involves the protection of amino groups through the formation of a stable Boc derivative. The Boc group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate, forming a carbamate linkage. Under acidic conditions, the Boc group is protonated and subsequently removed, yielding the free amine . This process is crucial in organic synthesis as it allows for the selective protection and deprotection of functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected Amines: Similar to Boc-DADod*HCl, these compounds are used for the protection of amino groups in organic synthesis.
Fmoc-protected Amines: Another class of compounds used for amino protection, but they are removed under basic conditions rather than acidic.
Uniqueness
This compound is unique due to its stability under basic conditions and its ability to be removed under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
tert-butyl N-(12-aminododecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O2.ClH/c1-17(2,3)21-16(20)19-15-13-11-9-7-5-4-6-8-10-12-14-18;/h4-15,18H2,1-3H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYOACGULWTOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
